molecular formula C12H12O4 B1459911 2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid CAS No. 2060029-58-3

2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B1459911
CAS No.: 2060029-58-3
M. Wt: 220.22 g/mol
InChI Key: BBFOKHVYRGPUAQ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid is a benzofuran-derived carboxylic acid characterized by a methoxy group at position 6 and a methyl group at position 7 on the benzofuran core.

The synthesis of such compounds often involves multicomponent reactions (MCRs) using phenolic precursors, arylglyoxals, and Meldrum’s acid, as demonstrated in related benzofuran-acetic acid derivatives . The acetic acid moiety at position 3 enhances solubility and facilitates hydrogen bonding, which is critical for biological interactions.

Properties

IUPAC Name

2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-10(15-2)4-3-9-8(5-11(13)14)6-16-12(7)9/h3-4,6H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFOKHVYRGPUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C2CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially exhibiting antioxidant properties. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing various cellular processes. For instance, its interaction with oxidative stress-related enzymes may lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may also exhibit biological activity. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged anti-inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses.

Biological Activity

2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4

The synthesis typically involves multi-step organic reactions, often starting from simple benzofuran derivatives. For example, the synthesis may include the introduction of methoxy and methyl groups at specific positions on the benzofuran ring, followed by acetic acid derivatization to yield the final product. A detailed synthetic pathway can be outlined in reaction schemes that illustrate each step, including reagents and conditions used.

Antiproliferative Effects

Research has demonstrated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)
This compoundHeLa1.5
MDA-MB-2312.0
A5493.5

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving GSK-3β inhibition, which is crucial in regulating cell cycle and apoptosis pathways .

The mechanism of action for this compound is primarily linked to its ability to inhibit GSK-3β, a serine/threonine kinase involved in numerous cellular processes. Inhibition of GSK-3β can lead to reduced phosphorylation of key substrates involved in cell survival and proliferation, thereby promoting apoptosis in cancer cells .

Study on GSK-3β Inhibition

In a study investigating various benzofuran derivatives, it was found that this compound exhibited potent inhibitory activity against GSK-3β with an IC50 value significantly lower than many known inhibitors. This study highlighted the compound's potential as a therapeutic agent in treating cancers characterized by GSK-3β overactivity .

HDAC Inhibition

Another aspect of biological activity explored is the compound's potential as a histone deacetylase (HDAC) inhibitor. Preliminary data suggest that it may enhance acetylation levels of histones, which is associated with increased gene expression related to apoptosis and decreased tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties, particularly as inhibitors of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cancers, including pancreatic and colon cancers. Studies have shown that compounds similar to 2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetic acid can inhibit GSK-3β with high potency, displaying IC₅₀ values in the nanomolar range .

Case Study:
In a study evaluating the effects of benzofuran derivatives on pancreatic cancer cell lines, several compounds demonstrated antiproliferative activity at low concentrations. For instance, specific analogs showed IC₅₀ values less than 1 nM against GSK-3β, indicating their potential as therapeutic agents for cancer treatment .

Anti-inflammatory Properties

Benzofuran derivatives have also been explored for their anti-inflammatory effects. The structural characteristics of this compound suggest it may modulate inflammatory pathways, potentially providing relief in conditions such as rheumatoid arthritis or other inflammatory diseases .

Synthesis and Synthetic Applications

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that incorporate the benzofuran moiety. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other bioactive molecules.

Synthetic Pathways:

  • Condensation Reactions: Utilizing starting materials like acetovanillone and Meldrum's acid under specific conditions to yield the target compound.
  • Functional Group Modifications: The introduction of different substituents on the benzofuran ring can enhance biological activity or alter pharmacokinetic properties .

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityPotent GSK-3β inhibitors with IC₅₀ < 1 nM ,
Anti-inflammatory EffectsPotential modulation of inflammatory pathways
Synthetic IntermediateVersatile precursor for bioactive compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular data, and notable properties:

Compound Name Substituents (Benzofuran Core) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method References
Target Compound 6-OCH₃, 7-CH₃ C₁₂H₁₂O₄* 236.22 Inferred lipophilicity; potential bioactivity Likely MCR with Meldrum’s acid N/A
2-(6-Methoxybenzofuran-3-yl)acetic acid 6-OCH₃ C₁₁H₁₀O₄ 206.19 Lab research use; safety data available Not specified
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃ C₁₂H₁₁FO₃S 254.28 Antitumor, antimicrobial; centrosymmetric dimers via H-bonding Hydrolysis of ethyl ester
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid 6-F, 7-F C₁₀H₆F₂O₃ 212.15 Enhanced electronic effects; powder form Not specified
2-(6-Methyl-1-benzofuran-3-yl)acetic acid 6-CH₃ C₁₁H₁₀O₃ 190.20 Lab use; synonyms: 6-methylbenzofuran-3-acetic acid Not specified
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 5-COCH₃, 7-OCH₃, 2-(4-OCH₃Ph) C₂₀H₁₈O₆ 354.35 Atom-economical synthesis; confirmed by NMR/MS MCR with acetovanillone
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid 6-OH, 2,3-dihydro C₁₀H₁₀O₄ 194.18 Saturated core; potential metabolic stability Not specified

*Calculated based on molecular formula C₁₂H₁₂O₄.

Pharmacological and Physicochemical Properties

  • Methoxy and Methyl Groups: Methoxy groups increase solubility via hydrogen bonding, while methyl groups enhance lipophilicity, as seen in the target compound and 6-methyl derivative . Dihydrobenzofuran Core: Saturation of the furan ring (e.g., 2,3-dihydro analog) may reduce metabolic degradation, improving pharmacokinetics .
  • Biological Activities:

    • The 5-fluoro-7-methyl derivative exhibits antimicrobial and antitumor activities, attributed to intermolecular hydrogen bonding and planar benzofuran geometry .
    • The 5-acetyl-4-methoxyphenyl analog’s acetyl group may facilitate protein binding, though its pharmacological profile remains uncharacterized .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid typically involves the hydrolysis of a suitably substituted bromomethylcoumarin precursor under alkaline conditions, followed by acidification and isolation of the target acid. This approach is an adaptation of the Perkin rearrangement and related coumarin ring-opening reactions.

Reaction Scheme Summary

Step Reagents and Conditions Product Yield (%) Notes
1 7-Methyl-4-bromomethylcoumarin + 1 M NaOH, reflux 1-2 h This compound ~95% Reaction monitored by TLC; Perkin rearrangement involved
2 Neutralization with 1 M HCl Precipitation of product - Product filtered and dried
3 Recrystallization (ethanol/ethyl acetate) Pure crystalline compound - Optional for enhanced purity

Mechanistic Insights and Research Findings

  • The reaction proceeds through the alkaline hydrolysis of the bromomethylcoumarin, leading to ring opening and rearrangement to the benzofuran acetic acid derivative.
  • The Perkin rearrangement mechanism is implicated, involving nucleophilic attack by hydroxide ions and subsequent ring transformation.
  • Crystallographic studies confirm the planar structure of the benzofuran ring and the positioning of substituents, consistent with the expected product from this synthetic route.

Crystallographic Data Supporting the Preparation

  • The compound crystallizes in a monoclinic system with space group P2_1/c.
  • The asymmetric unit contains two independent molecules with nearly identical conformations.
  • Hydrogen bonding and C-H...π interactions stabilize the crystal structure, indicative of the compound's purity and structural integrity after synthesis.
  • Melting point reported around 378–379 K confirms the identity and purity of the synthesized acid.

Comparative Notes on Related Compounds

Compound Starting Material Key Substituents Reaction Conditions Yield (%) Reference/Notes
2-(6-Methyl-1-benzofuran-3-yl)acetic acid 4-Bromomethylcoumarin Methyl at position 6 Reflux in 1 M NaOH, acid workup 95 Similar procedure, well-documented
2-(5-Methoxy-1-benzofuran-3-yl)acetic acid 5-Methoxy-bromomethylcoumarin Methoxy at position 5 Similar alkaline hydrolysis High Comparable synthetic approach
This compound 7-Methyl-4-bromomethylcoumarin with methoxy substitution Methoxy at 6, methyl at 7 Reflux in 1 M NaOH, acid workup ~95 Target compound, detailed crystallography

Q & A

Q. What established synthetic routes are available for preparing 2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid?

Methodological Answer: The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes reflux with potassium hydroxide in water and methanol (1:1 v/v) for 5 hours. Post-reaction, the aqueous layer is acidified to pH 1 with HCl, extracted with chloroform, and purified via column chromatography using ethyl acetate as the eluent . Yield optimization (82–84%) requires careful control of reaction time and stoichiometric ratios of KOH.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups at positions 6 and 7) and acetic acid side-chain integrity.
  • IR Spectroscopy : Identification of carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and benzofuran C–O–C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₂O₄, theoretical 220.23 g/mol).
  • Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.45–0.65 in ethyl acetate) monitor reaction progress and purity .

Q. How is the compound’s purity assessed in academic research?

Methodological Answer: Purity is verified via:

  • Melting Point Analysis : Sharp melting ranges (e.g., 123–124°C) indicate high crystallinity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Elemental Analysis : Carbon, hydrogen, and oxygen content must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) at 173 K reveals:

  • Planarity of Benzofuran Core : Mean deviation from the least-squares plane is ≤0.006 Å, confirming rigidity .
  • Hydrogen Bonding : Carboxylic acid groups form centrosymmetric dimers via O–H∙∙∙O interactions (bond length ~2.68 Å). These dimers stabilize crystal packing .
  • Software Tools : SHELXL refines structures (R-factor ≤0.048), while ORTEP-3 generates molecular graphics .

Q. How can researchers address discrepancies in pharmacological activity data across studies?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Impurities from incomplete hydrolysis (e.g., residual esters) can skew bioassay results. Validate purity via HPLC and NMR .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
  • Structural Analogues : Compare with derivatives (e.g., 5-fluoro or cyclohexyl-substituted benzofurans) to isolate substituent effects .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO for stock solutions (≤10 mM) followed by dilution in aqueous buffers (PBS, pH 7.4).
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) in neutral buffers to enhance solubility.
  • Lipid-Based Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for cell uptake studies .

Q. How does substituent variation (e.g., methoxy vs. methyl groups) influence biological activity?

Methodological Answer: Design SAR studies by:

  • Synthetic Modification : Replace methoxy with bulkier groups (e.g., isopropylsulfanyl) via nucleophilic substitution .
  • Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., O–H∙∙∙O vs. C–H∙∙∙π interactions) to correlate structure with activity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid
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2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid

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